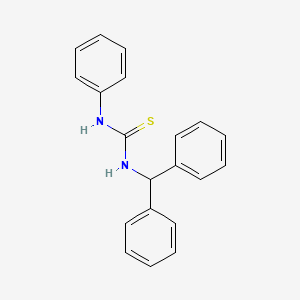
N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BMS-986205, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been shown to have promising effects in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
BMS-986205 works by inhibiting the activity of the N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide transporter, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, BMS-986205 increases the concentration of glycine in the synaptic cleft, leading to enhanced activation of the NMDA receptor. This results in increased synaptic plasticity and improved cognitive function.
Biochemical and physiological effects:
In addition to its effects on the NMDA receptor, BMS-986205 has been shown to modulate the release of various neurotransmitters, including glutamate and dopamine. This suggests that BMS-986205 may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BMS-986205 is its high selectivity for the N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide transporter, which reduces the likelihood of off-target effects. Additionally, BMS-986205 has been shown to have good oral bioavailability and a favorable pharmacokinetic profile. However, one limitation of BMS-986205 is its relatively short half-life, which may limit its therapeutic efficacy.
Orientations Futures
There are several potential future directions for the development of BMS-986205 and other N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors. One area of interest is the potential use of N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors in the treatment of Alzheimer's disease, as these compounds have been shown to have neuroprotective effects. Additionally, N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors may have potential applications in the treatment of neuropathic pain and drug addiction. Further research is needed to fully understand the potential therapeutic applications of N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors like BMS-986205.
Méthodes De Synthèse
The synthesis of BMS-986205 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the synthesis of 3-bromoaniline and 4-methoxybenzylamine, which are then reacted with methylsulfonyl chloride to form the corresponding sulfonamides. The final coupling reaction is carried out using a palladium-catalyzed cross-coupling reaction between the two sulfonamides, resulting in the formation of BMS-986205.
Applications De Recherche Scientifique
BMS-986205 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors like BMS-986205 have been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. Additionally, N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors have been shown to modulate the release of various neurotransmitters, including glycine, glutamate, and dopamine.
Propriétés
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-23-15-8-6-13(7-9-15)18-16(20)11-19(24(2,21)22)14-5-3-4-12(17)10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPWEFFZJHXLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)



![1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5775808.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)